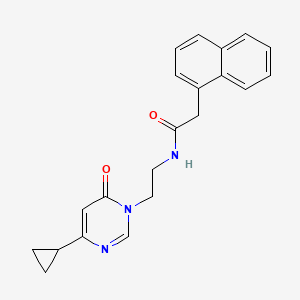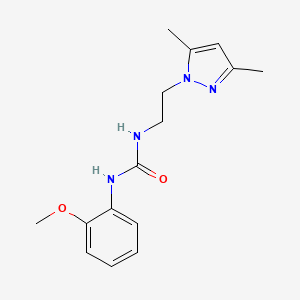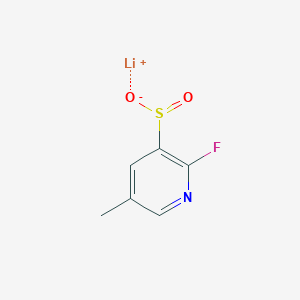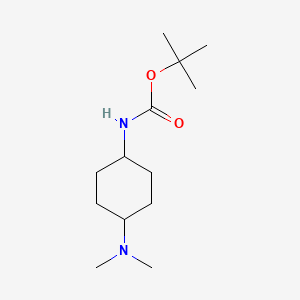
N-(cyanomethyl)-N-cyclopropyl-3-(3,5-dimethylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-N-cyclopropyl-3-(3,5-dimethylphenoxy)propanamide is a synthetic compound that has gained significant attention in the field of scientific research. The compound is commonly referred to as CCPA and is known for its unique pharmacological properties. CCPA has been studied extensively for its potential applications in various fields, including neuroscience, cardiovascular research, and cancer therapy.
Wirkmechanismus
CCPA exerts its pharmacological effects by binding to adenosine A1 receptors. The binding of CCPA to adenosine A1 receptors results in the activation of various intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of potassium channels. These signaling pathways ultimately result in the modulation of various physiological processes, including neurotransmission, cardiovascular regulation, and immune response.
Biochemical and physiological effects:
CCPA has been shown to have various biochemical and physiological effects. The compound has been shown to have a cardioprotective effect, as it reduces myocardial infarct size and improves cardiac function. CCPA has also been shown to have a neuroprotective effect, as it reduces neuronal damage and improves cognitive function. The compound has also been shown to have an anti-inflammatory effect, as it reduces the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
CCPA has several advantages for lab experiments, including its high affinity for adenosine A1 receptors and its unique pharmacological properties. However, the compound also has several limitations, including its complex synthesis process and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of CCPA. One potential direction is the development of novel derivatives of CCPA that have improved pharmacological properties. Another potential direction is the study of CCPA in combination with other compounds for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanisms of action of CCPA and its potential applications in various fields of scientific research.
Synthesemethoden
CCPA can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis process is complex and requires expertise in organic chemistry. The synthesis process begins with the reaction of 3,5-dimethylphenol and sodium hydroxide to form 3,5-dimethylphenoxide. The 3,5-dimethylphenoxide is then reacted with chloroacetonitrile to form 3-(3,5-dimethylphenoxy)propanenitrile. The final step involves the reaction of 3-(3,5-dimethylphenoxy)propanenitrile with cyclopropylamine to form CCPA.
Wissenschaftliche Forschungsanwendungen
CCPA has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to have a high affinity for adenosine A1 receptors, which are involved in various physiological processes, including neurotransmission, cardiovascular regulation, and immune response. CCPA has been studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. The compound has also been studied for its potential applications in cardiovascular research, as it has been shown to have a cardioprotective effect.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-(3,5-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-9-13(2)11-15(10-12)20-8-5-16(19)18(7-6-17)14-3-4-14/h9-11,14H,3-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNABASCSAXATGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCC(=O)N(CC#N)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-3-(3,5-dimethylphenoxy)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2763221.png)
![1-(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-(4-(methylthio)phenyl)ethanone](/img/structure/B2763223.png)
![Tert-butyl 2-[2-[(2-chloroacetyl)amino]ethyl]-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B2763225.png)


![2-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2763230.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2763231.png)
![5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2763232.png)
![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2763234.png)
![4-(azepan-1-ylsulfonyl)-N-[3-(difluoromethylsulfonyl)phenyl]benzamide](/img/structure/B2763235.png)

